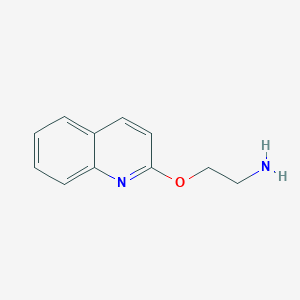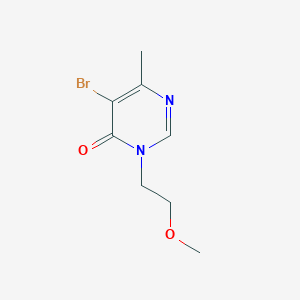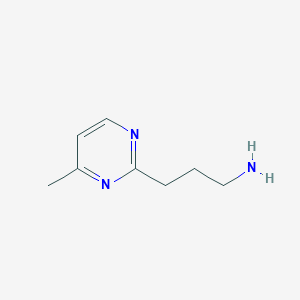
3-(4-Methylpyrimidin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpyrimidin-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 3-(4-Methylpyrimidin-2-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . Another approach includes the use of amidines as reagents in cycloaddition processes to form pyrimidine derivatives . Industrial production methods often involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
3-(4-Methylpyrimidin-2-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques with palladium catalysts.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas for hydrogenation, acetic anhydride for O-acylation, and various catalysts like palladium . The major products formed from these reactions are typically derivatives of the original compound, such as aminoamidines and other heterocyclic systems .
Aplicaciones Científicas De Investigación
3-(4-Methylpyrimidin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is employed in the production of various chemical intermediates and functional materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-(4-Methylpyrimidin-2-yl)propan-1-amine can be compared with other pyrimidine derivatives, such as:
2-(4-Methylpyrimidin-2-yl)propan-2-amine: Similar in structure but with different functional groups, leading to varied reactivity and applications.
1-(3-Aminopropyl)-4-methylpiperazine: Another heterocyclic compound with similar applications in research and industry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-(4-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-7-4-6-10-8(11-7)3-2-5-9/h4,6H,2-3,5,9H2,1H3 |
Clave InChI |
DILZXIYTJYPFQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


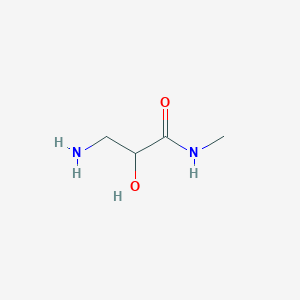
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
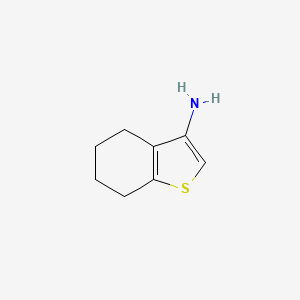
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)
![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
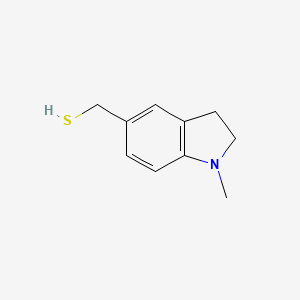
![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
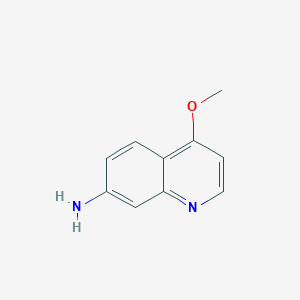
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
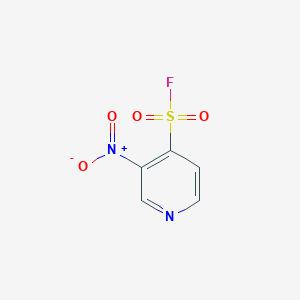
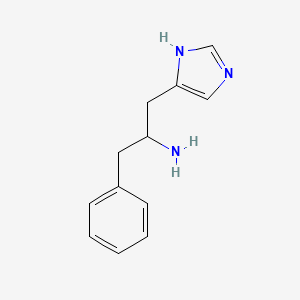
![3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B15271587.png)
